

3-(Acetoxymethyl)phenylboronic Acid: Technical Profile & Application Guide

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Compound of Interest

Compound Name:	3-(Acetoxymethyl)phenylboronic acid
CAS No.:	935701-04-5
Cat. No.:	B1463522

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Executive Summary

3-(Acetoxymethyl)phenylboronic acid (CAS: 935701-04-5) is a specialized organoboron intermediate utilized primarily in medicinal chemistry and materials science. It serves as a "masked" hydroxymethyl-functionalized aryl building block. The acetoxy group acts as a protecting group for the benzylic alcohol, improving lipophilicity and solubility in organic solvents during palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura). Post-coupling, the acetyl group can be readily hydrolyzed to reveal the free hydroxymethyl moiety, a key pharmacophore in fragment-based drug design. This guide details its physicochemical properties, spectroscopic signature, and handling protocols to ensure reproducibility in synthesis.

Part 1: Chemical Identity & Physical Properties[1] Chemical Identification

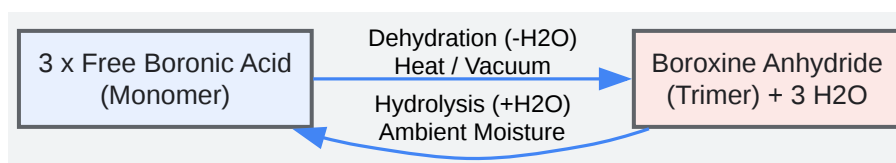
Property	Detail
IUPAC Name	[3-(Acetyloxymethyl)phenyl]boronic acid
CAS Registry Number	935701-04-5
Molecular Formula	C
	H
	BO
Molecular Weight	193.99 g/mol
SMILES	<chem>CC(=O)OCC1=CC=CC(=C1)B(O)O</chem>
Appearance	White to off-white crystalline powder

Physicochemical Profile

The physical behavior of **3-(acetoxymethyl)phenylboronic acid** is governed by the equilibrium between its free acid form and its dehydrated trimeric anhydride (boroxine).

Parameter	Value / Characteristic	Note
Melting Point	98–105 °C (Typical range)	Broad range due to in situ dehydration to boroxine upon heating.
Solubility	Soluble in DMSO, MeOH, EtOH, CH ₂ Cl ₂ Cl	Limited solubility in non-polar hydrocarbons (Hexane).
pKa (Boronic Acid)	-8.6 (Predicted)	Slightly more acidic than phenylboronic acid (8.8) due to the inductive effect of the acetoxy group.
Hygroscopicity	Moderate	Tendency to absorb atmospheric moisture, reverting boroxine to boronic acid.

Technical Insight - The Boroxine Cycle: Like most arylboronic acids, this compound exists in a dynamic equilibrium. In solid state or non-polar solvents, it spontaneously dehydrates to form a six-membered boroxine ring. This is not a degradation product but a reversible anhydride form. Researchers must account for this stoichiometry when calculating equivalents for precise catalytic loading.



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Figure 1: Reversible dehydration of boronic acids. The material supplied is often a mixture of both species.

Part 2: Spectroscopic Characterization

Accurate identification requires distinguishing the acetoxymethyl signals from the aromatic core.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d

(Standard for boronic acids to prevent esterification with alcoholic solvents)

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
8.05	Singlet (Broad)	2H	-B(OH)	Disappears with D O shake; chemical shift varies with concentration.
7.70 - 7.80	Multiplet	2H	Ar-H (Ortho)	Protons adjacent to Boron (deshielded).
7.35 - 7.45	Multiplet	2H	Ar-H (Meta/Para)	Remaining aromatic protons.
5.08	Singlet	2H	Ar-CH -O	Benzylic protons; shift confirms ester linkage (vs. ~4.5 ppm for free alcohol).
2.06	Singlet	3H	-CO-CH	Acetyl methyl group; sharp singlet characteristic of acetate.

Mass Spectrometry (MS)

- Ionization Mode: ESI (Negative or Positive)
- Observation: Boronic acids are notoriously difficult to observe as the molecular ion [M+H] due to dehydration in the source.
- Key Peaks:
 - m/z ~193 (Weak [M-H]
)
 - m/z ~520-530 range (Corresponding to the trimeric boroxine species [3M - 3H
O + H]
).
 - Guidance: Do not interpret the absence of the monomeric parent ion as a lack of product; look for the boroxine cluster.

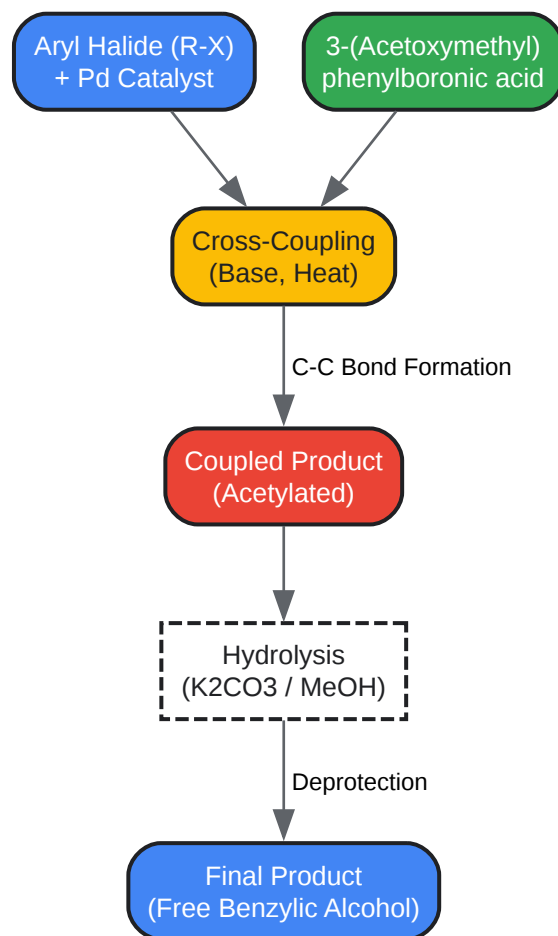
Part 3: Chemical Reactivity & Applications[1] Suzuki-Miyaura Cross-Coupling

The primary utility of **3-(acetoxymethyl)phenylboronic acid** is to install a hydroxymethyl-phenyl motif. The acetoxy group prevents catalyst poisoning that can occur with free benzylic alcohols and improves solubility in non-polar coupling solvents (e.g., Toluene).

Mechanism & Workflow:

- Transmetalation: The boronate species transfers the aryl group to the Palladium(II) center.
- Reductive Elimination: Formation of the C-C bond.
- Deprotection (Optional): The acetyl group is cleaved post-coupling using mild base (K
CO

/MeOH) or enzymatic methods.



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Figure 2: Synthetic workflow for installing a hydroxymethylphenyl group using the acetoxy-protected intermediate.

Stability Considerations

- Protodeboronation: Under highly acidic conditions or high heat (>120°C) in protic solvents, the C-B bond may cleave, yielding benzyl acetate.
- Hydrolysis: The acetoxy ester is sensitive to strong bases. If the Suzuki coupling utilizes a strong base (e.g., NaOH, Ba(OH)

), in situ deprotection may occur. Use mild bases (K

PO

, CsF) if retaining the acetyl group is desired.

Part 4: Experimental Protocols

Standard Suzuki Coupling Protocol

Target: Synthesis of Biaryl-3-methylacetate

Reagents:

- Aryl Bromide (1.0 equiv)
- **3-(Acetoxymethyl)phenylboronic acid** (1.2 equiv)[1]

- Catalyst: Pd(dppf)Cl

(3-5 mol%)

- Base: K

CO

(2.0 equiv) or K

PO

(3.0 equiv) for sensitive substrates.

- Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (for hydrophobic substrates).

Procedure:

- Charge: Add Aryl Bromide, Boronic Acid, and Base to a reaction vial.
- Purge: Evacuate and backfill with Nitrogen/Argon (3 cycles) to remove O₂.
- Catalyst: Add Pd catalyst under positive inert gas pressure.
- Solvent: Add degassed solvent mixture via syringe.

- Reaction: Heat to 80-90°C for 4-16 hours. Monitor by TLC/LCMS.
 - Note: The boronic acid spot (polar) will disappear; the product (less polar) will appear.
- Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
- Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Handling & Storage

- Storage: Keep at 2-8°C. Store under inert atmosphere if possible to prevent slow hydrolysis of the acetoxy group by atmospheric moisture.
- Handling: Wear gloves and safety glasses. Avoid dust inhalation.^{[2][3]}
- Re-purification: If the material turns yellow or gummy (oxidation/hydrolysis), it can be recrystallized from hot water/ethanol mixtures, though yield may be low due to boroxine solubility.

Part 5: Safety & Toxicology (SDS Summary)

Signal Word: WARNING

Hazard Class	Hazard Statement	Precautionary Measure
Skin Irritation	H315: Causes skin irritation	Wear nitrile gloves. Wash hands after handling. ^[2]
Eye Irritation	H319: Causes serious eye irritation	Wear safety goggles. Rinse cautiously with water if exposed.
STOT - SE	H335: May cause respiratory irritation	Use in a fume hood. Avoid breathing dust. ^{[2][3]}

Always consult the full Safety Data Sheet (SDS) from the specific vendor before use.

References

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Sources

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